![molecular formula C6H3BrIN3 B1148812 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-92-9](/img/structure/B1148812.png)

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves complex organic reactions. Various methodologies for synthesizing pyrazolo[3,4-b]pyridines have been developed, including nucleophilic displacement, copper-catalyzed coupling reactions, and regioselective reactions facilitated by ultrasound irradiation or iodine catalysis. For instance, a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized involving nucleophilic displacement at the C-4 position followed by glycosylation (Sanghvi et al., 1989). Another example includes the synthesis of highly substituted derivatives using 1,3-disubstituted-5-aminopyrazoles and chromones with molecular iodine as a catalyst (Li Zhen-hua, 2011).

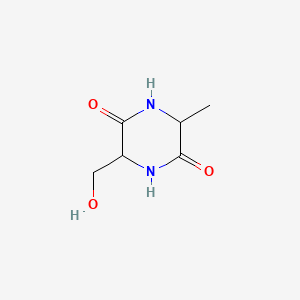

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives reveals a close conformation between pyrazole and pyridine rings, with various substituents influencing the overall geometry and interactions within the molecules. For instance, in certain derivatives, the pyrazole and pyridine rings are nearly coplanar, highlighting the planarity and potential for π-π interactions within these molecules (Tuanjie Li & Honghong Zhang, 2011).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the ring. The reactivity is significantly influenced by the presence of halogens, such as bromo or iodo groups, facilitating further functionalization or coupling reactions. The synthesis and characterization of derivatives highlight the versatility of these compounds in forming bonds with various functional groups (Hiren H. Variya et al., 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives vary widely depending on their molecular structure. Factors such as crystallinity, melting points, and solubility are influenced by the nature and position of substituents on the heterocyclic core. Studies on these compounds often involve detailed crystallographic analysis to understand the molecular packing, hydrogen bonding, and other intermolecular interactions that dictate their physical state and stability (J. Quiroga et al., 2010).

Scientific Research Applications

Synthesis and Characterization

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a key intermediate in the synthesis of various complex polyheterocyclic compounds. Its utility in constructing new chemical entities is highlighted by its reaction with different reagents to produce a range of derivatives. For instance, it has been used to synthesize novel sulfonamide derivatives linked to various functional groups, exhibiting significant antibacterial and antioxidant properties (Hiren H. Variya, V. Panchal, G. Patel, 2019).

Chemical Synthesis and Biological Applications

The precursor, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, derived from a similar core structure, has been utilized to generate new polyheterocyclic ring systems with potential antibacterial properties. This underscores the importance of such bromo-iodo pyrazolo pyridine derivatives in the development of novel antibacterial agents (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Structural and Molecular Analysis

The detailed structural analysis of derivatives of pyrazolo[3,4-b]pyridine, including those with bromo and iodo substituents, contributes to our understanding of their chemical behavior and potential for further functionalization. This knowledge is crucial for designing compounds with desired physical, chemical, and biological properties (J. Quiroga, Jorge Trilleras, M. Hursthouse, J. Cobo, C. Glidewell, 2010).

properties

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLSZIZAGABEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)

![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)